Cas no 112251-95-3 (3-Chloro-4-methyl-2-nitroanisole)
3-Chloro-4-methyl-2-nitroanisole Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-4-methyl-2-nitroanisole
- 3-Chloro-4-methyl-2-nitroanisole
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- Inchi: 1S/C8H8ClNO3/c1-5-3-4-6(13-2)8(7(5)9)10(11)12/h3-4H,1-2H3
- InChI Key: GVNTVQTVSUZWPB-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=CC=1C)OC)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 194
- XLogP3: 2.7
- Topological Polar Surface Area: 55
3-Chloro-4-methyl-2-nitroanisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010014911-1g |
3-Chloro-4-methyl-2-nitroanisole |
112251-95-3 | 97% | 1g |
$1564.50 | 2023-09-04 |
3-Chloro-4-methyl-2-nitroanisole Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 3-Chloro-4-methyl-2-nitroanisole
Professional Introduction to 3-Chloro-4-methyl-2-nitroanisole (CAS No. 112251-95-3)
3-Chloro-4-methyl-2-nitroanisole, with the chemical formula C₇H₇ClNO₂, is a significant compound in the field of organic synthesis and pharmaceutical research. This aromatic heterocyclic compound features a nitro group and a chloro substituent on a methoxybenzene ring, making it a versatile intermediate in the synthesis of various bioactive molecules. The presence of both electron-withdrawing and electron-donating groups on its structure imparts unique reactivity, which has been exploited in numerous synthetic pathways.
The compound is identified by its CAS number, 112251-95-3, which serves as a unique identifier in chemical databases and literature. This numbering system ensures that researchers can accurately reference and retrieve information about the compound. The molecular structure of 3-Chloro-4-methyl-2-nitroanisole consists of a benzene ring substituted with a methyl group at the 4-position, a chloro group at the 3-position, and a nitro group at the 2-position. This specific arrangement of functional groups contributes to its reactivity and makes it a valuable building block in medicinal chemistry.
In recent years, the pharmaceutical industry has shown increasing interest in developing novel therapeutic agents derived from nitroaromatic compounds. The nitro group in 3-Chloro-4-methyl-2-nitroanisole can be reduced to an amine, introducing new possibilities for further functionalization. This transformation is particularly relevant in the synthesis of pharmacophores that exhibit antimicrobial, anti-inflammatory, or anticancer properties. The ability to modify the nitro group into an amine makes this compound a promising candidate for drug discovery programs.
One of the most compelling applications of 3-Chloro-4-methyl-2-nitroanisole is its role as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop new methodologies for constructing heterocyclic frameworks, which are prevalent in many biologically active compounds. For instance, the compound has been used to synthesize derivatives of benzodiazepines and other neuroactive agents. These derivatives often exhibit enhanced binding affinity to specific receptors, making them potential candidates for treating neurological disorders.
The chloro substituent on the benzene ring of 3-Chloro-4-methyl-2-nitroanisole also contributes to its utility as a synthetic intermediate. Chlorinated aromatic compounds are well-known for their ability to undergo nucleophilic aromatic substitution reactions, allowing for further diversification of their structures. This property has been exploited in the development of novel agrochemicals and pharmaceuticals. For example, derivatives of this compound have been investigated for their herbicidal and fungicidal properties, highlighting its importance beyond traditional medicinal applications.
Recent advances in computational chemistry have further enhanced the understanding of how 3-Chloro-4-methyl-2-nitroanisole can be utilized in drug design. Molecular modeling studies have revealed that small modifications to its structure can significantly alter its pharmacokinetic properties. These insights have guided researchers in optimizing analogs with improved solubility, bioavailability, and target specificity. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines, streamlining the process from initial design to final optimization.
The environmental impact of using 3-Chloro-4-methyl-2-nitroanisole as an intermediate has also been studied extensively. Researchers are focusing on developing greener synthetic routes that minimize waste and reduce hazardous byproducts. One promising approach involves catalytic methods that enhance selectivity while reducing energy consumption. These efforts align with broader trends in sustainable chemistry, where minimizing environmental footprint is as important as maximizing yield and efficiency.
In conclusion, 3-Chloro-4-methyl-2-nitroanisole (CAS No. 112251-95-3) is a multifaceted compound with significant applications in pharmaceutical research and organic synthesis. Its unique structural features make it a valuable intermediate for developing novel bioactive molecules with potential therapeutic applications. As research continues to evolve, this compound will likely play an even greater role in advancing drug discovery and sustainable chemical practices.
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